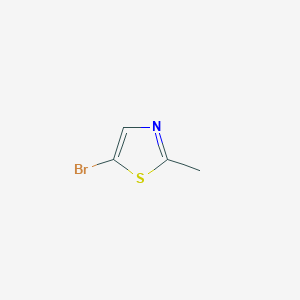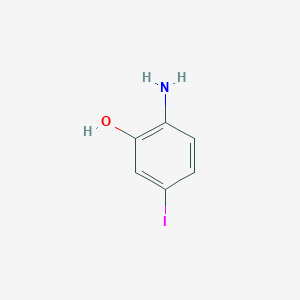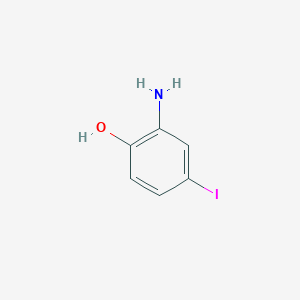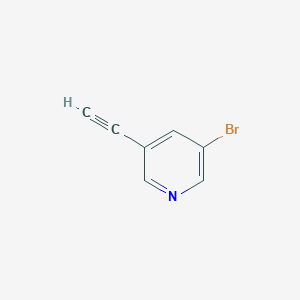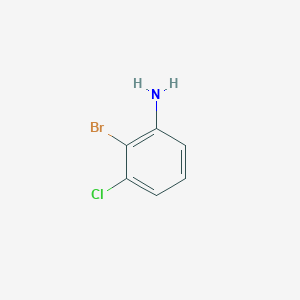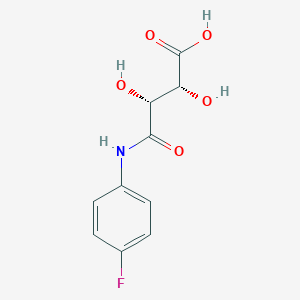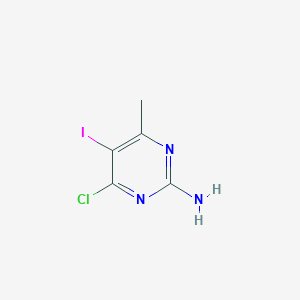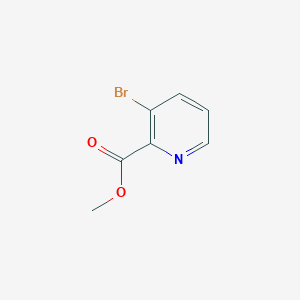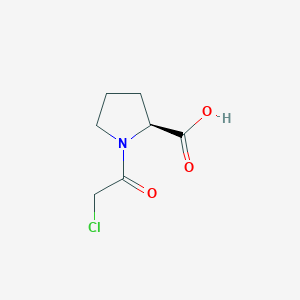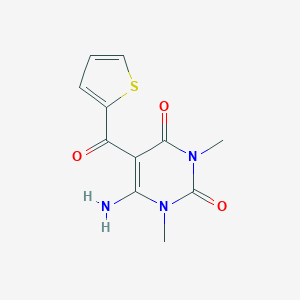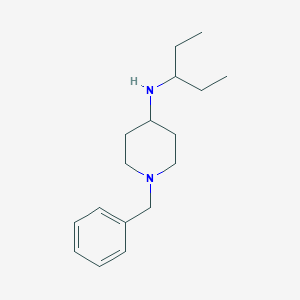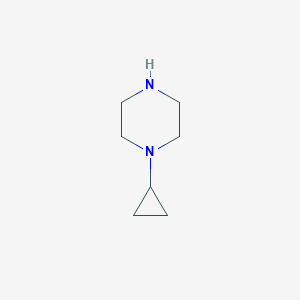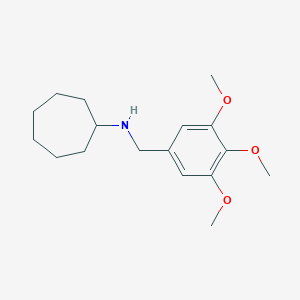![molecular formula C19H21ClN2O2S B079594 [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate CAS No. 14734-77-1](/img/structure/B79594.png)
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, also known as Promazine, is a phenothiazine derivative that belongs to the class of antipsychotic drugs. It was first synthesized in the 1950s and has since been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
作用機序
The exact mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood and behavior. By blocking dopamine receptors, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia and other psychiatric disorders.
生化学的および生理学的効果
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It also has anticholinergic properties, which can cause dry mouth, blurred vision, and constipation. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
実験室実験の利点と制限
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antipsychotic drugs. It also has a well-established safety profile, with few serious side effects reported. However, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can be difficult to work with due to its low solubility in water and other solvents. In addition, it can cause significant sedation and drowsiness, which can affect the results of behavioral experiments.
将来の方向性
There are a number of future directions for the study of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate. One area of research is the development of new formulations of the drug that are more soluble and easier to work with in lab experiments. Another area of research is the investigation of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate's potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, there is ongoing research into the mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, with the goal of developing new and more effective antipsychotic drugs.
合成法
The synthesis of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate involves the reaction of 8-chloro-10H-phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 152-154°C.
科学的研究の応用
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been extensively studied for its antipsychotic properties. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. It has also been used in the treatment of bipolar disorder, anxiety, and depression. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
14734-77-1 |
|---|---|
製品名 |
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
分子式 |
C19H21ClN2O2S |
分子量 |
376.9 g/mol |
IUPAC名 |
[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
InChI |
InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3 |
InChIキー |
MTEDZXKJHHWMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
同義語 |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



